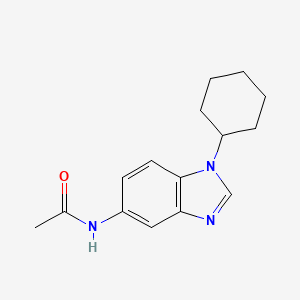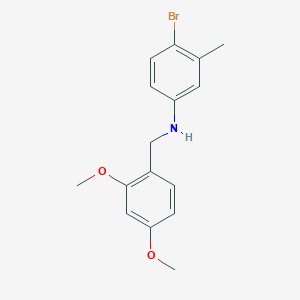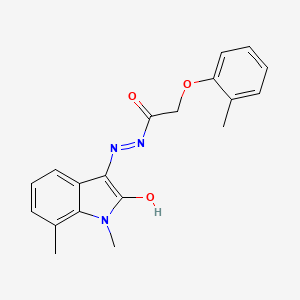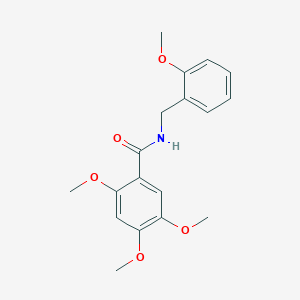![molecular formula C16H22N2O4 B5830894 Ethyl 4-[(3-methylphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B5830894.png)
Ethyl 4-[(3-methylphenoxy)acetyl]piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(3-methylphenoxy)acetyl]piperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. The structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an ethyl ester group attached to the carboxylate moiety.
准备方法
The synthesis of Ethyl 4-[(3-methylphenoxy)acetyl]piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methylphenol and piperazine.
Acylation Reaction: 3-methylphenol is reacted with acetyl chloride to form 3-methylphenoxyacetyl chloride.
Nucleophilic Substitution: The 3-methylphenoxyacetyl chloride is then reacted with piperazine to form the intermediate 4-[(3-methylphenoxy)acetyl]piperazine.
Esterification: Finally, the intermediate is esterified with ethyl chloroformate to yield this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Ethyl 4-[(3-methylphenoxy)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Ethyl 4-[(3-methylphenoxy)acetyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of piperazine derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of Ethyl 4-[(3-methylphenoxy)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, modulating their activity. The compound may also inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Ethyl 4-[(3-methylphenoxy)acetyl]piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
1-(2-Pyridyl)piperazine: Known for its use in the synthesis of antipsychotic drugs.
1-Benzylpiperazine: Studied for its stimulant effects and potential as a recreational drug.
1-(3-Chlorophenyl)piperazine: Investigated for its antidepressant and anxiolytic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other piperazine derivatives.
属性
IUPAC Name |
ethyl 4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-21-16(20)18-9-7-17(8-10-18)15(19)12-22-14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILXBFTUGYREHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-{[(2-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B5830815.png)

![(1E)-1-[1-(4-Bromophenyl)ethylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine](/img/structure/B5830825.png)
![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B5830836.png)
![Methyl 2-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]acetate](/img/structure/B5830839.png)
![1-[(4-Hydroxy-3-methoxyphenyl)carbonothioyl]piperidine-4-carboxamide](/img/structure/B5830841.png)
![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5830854.png)
![1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)thiourea](/img/structure/B5830862.png)
![2-{2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B5830879.png)

![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830890.png)


![10-(CYCLOHEXYLAMINO)-15-OXA-14-AZATETRACYCLO[7.6.1.0(2),?.0(1)(3),(1)?]HEXADECA-1(16),2,4,6,9,11,13-HEPTAEN-8-ONE](/img/structure/B5830919.png)
